6,8‑Dichloro Substitution Delivers a >2‑fold Increase in Calculated LogP Compared to the Unsubstituted Benzoxazine Core
The 6,8‑dichloro compound exhibits a calculated LogP of 3.74, more than twice that of the unsubstituted 3,4‑dihydro‑2H‑1,4‑benzoxazine (LogP ≈ 1.63) and substantially higher than the mono‑6‑chloro analog (LogP ≈ 2.28) [1]. This elevated lipophilicity is expected to enhance passive membrane diffusion and may improve intracellular target engagement in cell‑based assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 3.74 |
| Comparator Or Baseline | Unsubstituted 3,4‑dihydro‑2H‑1,4‑benzoxazine (LogP ≈ 1.63); 6‑chloro‑3,4‑dihydro‑2H‑1,4‑benzoxazine (LogP ≈ 2.28) |
| Quantified Difference | ΔLogP = +2.11 vs. unsubstituted; +1.46 vs. 6‑chloro |
| Conditions | Calculated LogP values from vendor technical datasheets; experimental LogP not reported. |
Why This Matters
Higher lipophilicity directly influences passive membrane permeability, a critical parameter for compounds intended for intracellular target modulation or CNS penetration.
- [1] 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine – CAS 70558-11-1 (Computed Properties). Chem960.com. https://m.chem960.com/mip/70558-11-1/ (accessed 2026-04-28). View Source
